Methyl pentafluorobenzoate

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

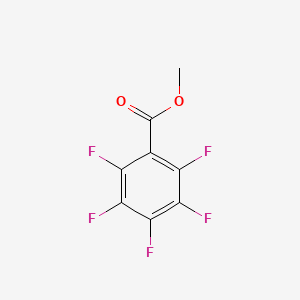

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

methyl 2,3,4,5,6-pentafluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F5O2/c1-15-8(14)2-3(9)5(11)7(13)6(12)4(2)10/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXJRQNXHCZKHRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70345753 | |

| Record name | Methyl pentafluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36629-42-2 | |

| Record name | Methyl pentafluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl Pentafluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl pentafluorobenzoate synthesis and properties

An In-depth Technical Guide to Methyl Pentafluorobenzoate: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a key fluorinated aromatic ester. It details its chemical and physical properties, outlines a standard laboratory synthesis protocol, and discusses its applications in various scientific fields. The unique characteristics imparted by its polyfluorinated ring make it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Chemical and Physical Properties

This compound is a colorless liquid characterized by high density and a specific refractive index. Its properties are largely dictated by the five fluorine atoms on the benzene (B151609) ring, which enhance its chemical stability and lipophilicity.[1] Quantitative data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | methyl 2,3,4,5,6-pentafluorobenzoate | [2] |

| Synonyms | Pentafluorobenzoic acid methyl ester, Methyl perfluorobenzoate | [1][3][4] |

| CAS Number | 36629-42-2 | [1][2][5] |

| Molecular Formula | C₈H₃F₅O₂ | [1][2][6] |

| Molecular Weight | 226.10 g/mol | [3][4][5] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Density | 1.532 g/mL at 25 °C | [5][7] |

| Boiling Point | 44 °C at 4 mmHg; 223 °C at 760 mmHg | [1][3][4] |

| Refractive Index | n20/D 1.431 | [5][7] |

| Flash Point | 78 °C (closed cup) | [5][8] |

| Purity | Typically ≥97-99% | [1][3][4][5] |

Synthesis of this compound

The most common method for synthesizing this compound is the Fischer esterification of pentafluorobenzoic acid with methanol (B129727). This reaction is typically catalyzed by a strong acid, such as sulfuric acid. Recent research has also explored the use of solid acid catalysts, like Zr/Ti-based materials or metal-organic frameworks (MOFs) such as UiO-66-NH₂, to facilitate a more environmentally friendly and reusable catalytic process.[9][10] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and enabling nucleophilic attack by methanol.

Experimental Protocol: Fischer Esterification

This protocol describes a standard laboratory procedure for the synthesis of this compound using a strong acid catalyst.

Materials and Reagents:

-

Pentafluorobenzoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

0.6 M Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

100-mL round-bottomed flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup : In a 100-mL round-bottomed flask, combine pentafluorobenzoic acid and an excess of methanol. While swirling, carefully add a catalytic amount of concentrated sulfuric acid.[11]

-

Reflux : Attach a reflux condenser to the flask and heat the mixture to a gentle reflux. Maintain reflux for approximately 45-60 minutes to drive the reaction towards completion.[11]

-

Work-up and Extraction :

-

After cooling the reaction mixture to room temperature, transfer it to a separatory funnel containing deionized water.[11]

-

Rinse the reaction flask with dichloromethane and add the rinsing to the separatory funnel.[11]

-

Extract the product into the dichloromethane layer by shaking the funnel, venting frequently to release pressure. The denser organic layer will be at the bottom.[11]

-

Separate the layers and wash the organic layer sequentially with deionized water, 0.6 M sodium bicarbonate solution to neutralize any remaining acid (vent frequently as CO₂ will evolve), and finally with saturated sodium chloride solution.[11]

-

-

Drying and Solvent Removal :

-

Transfer the organic layer to a clean flask and dry it over anhydrous magnesium sulfate.

-

Filter the drying agent by gravity filtration into a clean, pre-weighed round-bottomed flask.[11]

-

Remove the dichloromethane solvent using a simple distillation or a rotary evaporator.[11] The remaining liquid is the crude this compound.

-

-

Purification (Optional) : For higher purity, the product can be further purified by vacuum distillation, collecting the fraction at the appropriate boiling point (e.g., ~44 °C at 4 mmHg).[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C8H3F5O2 | CID 606853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ossila.com [ossila.com]

- 4. Wirtualne wycieczki [hostnet.pl]

- 5. This compound 99 36629-42-2 [sigmaaldrich.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound | 36629-42-2 [chemicalbook.com]

- 8. This compound 99 36629-42-2 [sigmaaldrich.com]

- 9. mdpi.com [mdpi.com]

- 10. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH 2 as a heterogeneous catalyst and process optimization by the ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02005C [pubs.rsc.org]

- 11. personal.tcu.edu [personal.tcu.edu]

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Pentafluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl pentafluorobenzoate (C₈H₃F₅O₂) is a versatile fluorinated aromatic ester that serves as a crucial building block in organic synthesis, materials science, and drug discovery. The presence of a pentafluorophenyl ring imparts unique physicochemical properties, including enhanced thermal stability, chemical resistance, and lipophilicity, making it a valuable synthon for the introduction of the C₆F₅ moiety into a wide range of molecular scaffolds. This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, along with detailed experimental protocols for its synthesis, analysis, and a key chemical transformation. Furthermore, its utility in the context of drug development is explored, highlighting its role as a precursor to bioactive molecules.

Physical and Chemical Properties

This compound is a colorless to nearly colorless liquid at room temperature. Its highly fluorinated nature significantly influences its physical and chemical characteristics.[1] The quantitative properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₃F₅O₂ | [1][2][3] |

| Molecular Weight | 226.10 g/mol | [4] |

| CAS Number | 36629-42-2 | [2][3] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Density | 1.532 g/mL at 25 °C | |

| Boiling Point | 44 °C at 4 mmHg; 223 °C at 760 mmHg | [1][4] |

| Refractive Index (n₂₀/D) | 1.431 | |

| Flash Point | 78 °C (closed cup) | [5] |

| Purity (typical) | ≥ 97% (GC) | [4][6] |

| Solubility | Information not widely available, but expected to be soluble in common organic solvents. |

Spectroscopic Properties

The spectroscopic data for this compound are crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The ¹H NMR spectrum is characterized by a singlet corresponding to the methyl protons.

-

¹³C NMR: The ¹³C NMR spectrum shows signals for the methyl carbon, the carbonyl carbon, and the carbons of the pentafluorophenyl ring. The carbon signals of the fluorinated ring will exhibit coupling with the fluorine atoms.

-

¹⁹F NMR: The ¹⁹F NMR spectrum provides detailed information about the fluorine atoms on the aromatic ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for the carbonyl group (C=O) of the ester, the C-F bonds of the fluorinated ring, and the C-O bond of the ester.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity.

Chemical Reactivity and Applications in Synthesis

The pentafluorophenyl ring in this compound is highly electron-deficient, making it susceptible to nucleophilic aromatic substitution (SₙAr). This reactivity is a cornerstone of its utility as a synthetic building block.

Nucleophilic Aromatic Substitution (SₙAr)

The fluorine atom at the para position is particularly labile and can be displaced by a variety of nucleophiles. This reaction is a key step in the synthesis of more complex molecules. A prominent example is the reaction with sodium azide (B81097) to form methyl 4-azido-2,3,5,6-tetrafluorobenzoate, a precursor for photoaffinity labels and other functional materials.[7][8]

Experimental Protocols

Synthesis of this compound

This protocol describes a typical laboratory-scale synthesis via Fischer esterification of pentafluorobenzoic acid.

Reaction:

C₆F₅COOH + CH₃OH ⇌ C₆F₅COOCH₃ + H₂O

Materials:

-

Pentafluorobenzoic acid

-

Methanol (B129727) (CH₃OH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Carbon Tetrachloride (CCl₄) or Toluene

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a solution of pentafluorobenzoic acid in methanol and carbon tetrachloride, add a catalytic amount of concentrated sulfuric acid.[7]

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).[7]

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the excess acid by washing with saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield pure this compound.

Synthesis of Methyl 4-azido-2,3,5,6-tetrafluorobenzoate

This protocol details the nucleophilic aromatic substitution of this compound with sodium azide.[7]

Reaction:

C₆F₅COOCH₃ + NaN₃ → 4-N₃-C₆F₄COOCH₃ + NaF

Materials:

-

This compound

-

Sodium Azide (NaN₃)

-

Water

-

Diethyl ether (Et₂O)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve this compound and sodium azide in a mixture of acetone and water.[7]

-

Heat the mixture to reflux for several hours, monitoring the reaction by TLC.[7]

-

After cooling to room temperature, dilute the reaction mixture with water.

-

Extract the product with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the product.[7]

Analytical Characterization Protocols

-

Sample Preparation: Prepare a solution of approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. A standard pulse sequence with a 30° pulse angle and a relaxation delay of 1-2 seconds is typically sufficient.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A proton-decoupled pulse sequence should be used. Due to the lower natural abundance of ¹³C and potential long relaxation times for quaternary carbons, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) may be necessary to obtain a good signal-to-noise ratio.

-

Sample Preparation: Place a small drop of neat this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Role in Drug Discovery and Development

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance various properties such as metabolic stability, binding affinity, and bioavailability.[9][10] Fluorinated building blocks like this compound are therefore of significant interest to drug development professionals.[1][4][8]

The pentafluorophenyl group can act as a bioisostere for other aromatic systems and its electron-withdrawing nature can modulate the pKa of nearby functional groups.[10] Furthermore, the reactivity of the pentafluorophenyl ring allows for the late-stage functionalization of drug-like scaffolds, enabling the rapid generation of analog libraries for structure-activity relationship (SAR) studies.[11]

References

- 1. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]

- 2. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 3. Reddit - The heart of the internet [reddit.com]

- 4. ossila.com [ossila.com]

- 5. A roadmap to engineering antiviral natural products synthesis in microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. labproinc.com [labproinc.com]

- 7. researchgate.net [researchgate.net]

- 8. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. This compound | C8H3F5O2 | CID 606853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pharmacyjournal.org [pharmacyjournal.org]

An In-depth Technical Guide to Methyl Pentafluorobenzoate (CAS: 36629-42-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl pentafluorobenzoate, with the CAS number 36629-42-2, is a highly versatile fluorinated aromatic ester. Its unique chemical properties, stemming from the presence of a pentafluorinated benzene (B151609) ring, make it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and an analysis of its spectroscopic data. The information presented herein is intended to support researchers and professionals in the fields of medicinal chemistry, materials science, and drug development in leveraging the full potential of this important chemical intermediate.

Chemical and Physical Properties

This compound is a colorless liquid at room temperature. The electron-withdrawing nature of the five fluorine atoms on the aromatic ring significantly influences its reactivity and physical properties.[1] A summary of its key properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₃F₅O₂ | [1][2] |

| Molecular Weight | 226.10 g/mol | [2][3] |

| CAS Number | 36629-42-2 | [1][2][3] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Density | 1.532 g/mL at 25 °C | [2] |

| Boiling Point | 44 °C at 4 mmHg | [1] |

| Refractive Index | n20/D 1.431 | [2] |

| Flash Point | 78 °C (closed cup) | [2] |

| Purity | ≥ 98% (GC) | [1][4] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound are consistent with its chemical structure.

-

¹H NMR: The proton NMR spectrum shows a singlet corresponding to the methyl protons.

-

¹³C NMR: The carbon NMR spectrum displays signals for the methyl carbon, the carbonyl carbon, and the carbons of the pentafluorophenyl ring.

-

¹⁹F NMR: The fluorine NMR spectrum is characteristic of a C₆F₅ group, typically showing three distinct signals corresponding to the ortho, meta, and para fluorine atoms.

| ¹H NMR | Chemical Shift (ppm) | Multiplicity |

| -OCH₃ | ~3.9 | s |

| ¹³C NMR (Predicted) | Chemical Shift (ppm) |

| -OCH₃ | ~53 |

| C=O | ~158 |

| C-F (ortho) | ~144 |

| C-F (para) | ~140 |

| C-F (meta) | ~138 |

| C-CO | ~112 |

| ¹⁹F NMR | Chemical Shift (ppm) | Multiplicity |

| F (ortho) | ~ -144 | m |

| F (para) | ~ -155 | t |

| F (meta) | ~ -162 | m |

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1740 | Strong | C=O stretch (ester) |

| ~1650, ~1520, ~1500 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1300-1100 | Strong | C-O stretch (ester) |

| ~1000 | Strong | C-F stretch |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 226. The fragmentation pattern is characterized by the loss of the methoxy (B1213986) group and subsequent fragmentation of the pentafluorobenzoyl cation.

| m/z | Proposed Fragment |

| 226 | [C₈H₃F₅O₂]⁺ (Molecular Ion) |

| 195 | [C₇F₅O]⁺ |

| 167 | [C₆F₅]⁺ |

Synthesis and Reactivity

Synthesis of this compound

This compound can be synthesized via the esterification of pentafluorobenzoic acid with methanol (B129727), typically catalyzed by a strong acid.

-

To a solution of pentafluorobenzoic acid (1 equivalent) in methanol (5-10 equivalents), cautiously add concentrated sulfuric acid (0.1-0.2 equivalents) with cooling.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude this compound by vacuum distillation to obtain a colorless liquid.

Reactivity and Key Applications

The electron-deficient nature of the pentafluorophenyl ring makes this compound susceptible to nucleophilic aromatic substitution (SₙAr), primarily at the para-position. This reactivity is central to its utility as a chemical building block.

A significant application of this compound is in the synthesis of perfluorophenyl azide (B81097) (PFPA)-based photoreactive crosslinkers. These compounds are widely used in bioconjugation and materials science for the covalent immobilization of molecules onto various surfaces.[5]

This protocol describes the first step in the synthesis of many PFPA-based reagents.[6]

-

In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in a mixture of acetone (B3395972) and water.

-

Add sodium azide (NaN₃, approximately 1.1 equivalents).

-

Heat the reaction mixture to reflux and stir for several hours. Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and remove the acetone under reduced pressure.

-

Extract the aqueous residue with an organic solvent such as diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield methyl 4-azido-2,3,5,6-tetrafluorobenzoate, which can be further purified by column chromatography or recrystallization.

This azide-functionalized intermediate can then be hydrolyzed to the corresponding carboxylic acid and subsequently coupled with N-hydroxysuccinimide (NHS) to yield the widely used PFPA-NHS ester for bioconjugation.[3]

Applications in Drug Development and Materials Science

The versatility of this compound as a synthetic intermediate has led to its use in various fields:

-

Drug Discovery: It serves as a key building block for the synthesis of complex fluorinated molecules with potential pharmaceutical applications.[1] The introduction of fluorine atoms can significantly alter the metabolic stability, lipophilicity, and binding affinity of drug candidates.

-

Materials Science: It is utilized in the development of advanced materials, including high-performance polymers and specialty coatings, where the fluorinated structure imparts enhanced chemical resistance and thermal stability.[1]

-

Analytical Chemistry: this compound can be used as a derivatizing agent in gas chromatography to improve the detection and analysis of various organic compounds.[1]

-

Bioconjugation: As a precursor to PFPA-based crosslinkers, it plays a crucial role in the development of biosensors, microarrays, and other biomedical devices by enabling the stable immobilization of biomolecules.[5]

Safety Information

This compound is classified as a warning-level hazard. It is reported to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including eye shields, gloves, and a suitable respirator, should be worn when handling this compound.[2] It is a combustible liquid and should be stored in a well-ventilated area.[2]

Conclusion

This compound (CAS 36629-42-2) is a valuable and versatile fluorinated building block with significant applications in organic synthesis, drug development, and materials science. Its susceptibility to nucleophilic aromatic substitution provides a reliable pathway for the introduction of various functional groups, most notably the azide moiety for the creation of photo-crosslinkers. The detailed information on its properties, synthesis, reactivity, and spectroscopic data provided in this guide is intended to facilitate its effective use in research and development endeavors.

References

- 1. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. ossila.com [ossila.com]

- 4. Methyl 4-azido-2,3,5,6-tetrafluorobenzoate | 122590-75-4 | Benchchem [benchchem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. This compound | C8H3F5O2 | CID 606853 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of Methyl Pentafluorobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for methyl pentafluorobenzoate (C₈H₃F₅O₂), a crucial building block in the synthesis of fluorinated compounds for pharmaceuticals, agrochemicals, and advanced materials.[1][2] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, presented with detailed experimental protocols and data analysis.

Molecular and Chemical Properties

This compound is a colorless to almost colorless clear liquid with a molecular weight of 226.10 g/mol .[1][3] Its structure consists of a pentafluorinated benzene (B151609) ring attached to a methyl ester group.

| Property | Value | Reference |

| Molecular Formula | C₈H₃F₅O₂ | [3] |

| Molecular Weight | 226.10 g/mol | [3] |

| CAS Number | 36629-42-2 | [3] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Density | 1.532 g/mL at 25 °C | |

| Refractive Index | n20/D 1.431 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[4] For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by a single peak corresponding to the methyl protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.9 | s | 3H | -OCH₃ |

Note: The exact chemical shift can vary slightly depending on the solvent used.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~52.5 | -OCH₃ |

| ~108 | C-COOCH₃ |

| ~136-145 (multiplets) | C₂-C₆ (Aromatic carbons bonded to fluorine) |

| ~158 | C=O |

Note: The signals for the fluorinated aromatic carbons appear as complex multiplets due to C-F coupling.

¹⁹F NMR Spectroscopy

¹⁹F NMR is essential for characterizing fluorinated compounds, offering a wide chemical shift range and high sensitivity.[5] The spectrum of this compound shows three distinct signals for the ortho, meta, and para fluorine atoms.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ -140 | m | 2F | F₂ (ortho) |

| ~ -155 | t | 1F | F₄ (para) |

| ~ -162 | m | 2F | F₃ (meta) |

Note: Chemical shifts are referenced to CFCl₃.[6] The multiplicities arise from F-F coupling.

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of an organic compound like this compound is as follows:[4]

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a clean NMR tube.[7]

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution to provide a reference point (0 ppm) for the chemical shifts.[7]

-

Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra using appropriate pulse sequences and acquisition parameters. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum. For quantitative ¹⁹F NMR, a longer relaxation delay may be necessary.[5]

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[8]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000 | Weak | C-H stretch (methyl) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1650, 1520, 1500 | Strong | C=C stretch (aromatic ring) |

| ~1300 | Strong | C-O stretch (ester) |

| ~1000 | Strong | C-F stretch |

Source: Sigma-Aldrich Co. LLC.[9]

Experimental Protocol for IR Spectroscopy

A common method for obtaining the IR spectrum of a liquid sample like this compound is the thin film method:[10]

-

Sample Preparation: Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr), which are transparent to IR radiation.[11]

-

Data Acquisition: Place the salt plates in the sample holder of the FT-IR spectrometer.

-

Background Scan: Run a background spectrum of the empty salt plates.

-

Sample Scan: Run the spectrum of the sample. The instrument software will automatically subtract the background spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[12] The electron ionization (EI) mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.

| m/z | Relative Intensity (%) | Assignment |

| 226 | 100 | [M]⁺ (Molecular ion) |

| 195 | ~80 | [M - OCH₃]⁺ |

| 167 | ~40 | [C₆F₅]⁺ |

| 145 | ~20 | [M - COOCH₃ - F]⁺ |

Source: NIST Mass Spectrometry Data Center.[3]

Experimental Protocol for Mass Spectrometry

A general procedure for obtaining an EI mass spectrum is as follows:[13][14]

-

Sample Introduction: Introduce a small amount of the volatile liquid sample into the ion source of the mass spectrometer, where it is vaporized.[14]

-

Ionization: Bombard the gaseous molecules with a high-energy electron beam, causing the ejection of an electron and the formation of a radical cation (molecular ion).[14]

-

Fragmentation: The molecular ion, being energetically unstable, may fragment into smaller ions and neutral species.[13]

-

Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio using a mass analyzer (e.g., a magnetic sector or a quadrupole).[13]

-

Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio to generate the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: A logical workflow for the elucidation of molecular structure using various spectroscopic techniques.

References

- 1. chemimpex.com [chemimpex.com]

- 2. ossila.com [ossila.com]

- 3. This compound [webbook.nist.gov]

- 4. benchchem.com [benchchem.com]

- 5. 19Flourine NMR [chem.ch.huji.ac.il]

- 6. colorado.edu [colorado.edu]

- 7. web.mit.edu [web.mit.edu]

- 8. amherst.edu [amherst.edu]

- 9. This compound | C8H3F5O2 | CID 606853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 12. fiveable.me [fiveable.me]

- 13. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

The Genesis of a Fluorinated Workhorse: An In-depth Technical Guide to Methyl Pentafluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl pentafluorobenzoate is a highly fluorinated aromatic ester that has emerged as a versatile building block in organic synthesis. Its unique chemical properties, imparted by the presence of five fluorine atoms on the benzene (B151609) ring, have made it an invaluable intermediate in the production of pharmaceuticals, agrochemicals, and advanced materials.[1] The strong electron-withdrawing nature of the pentafluorophenyl group enhances the compound's stability, lipophilicity, and reactivity in specific chemical transformations. This guide provides a comprehensive overview of the discovery, history, synthesis, and chemical applications of this compound, with a focus on the technical details relevant to research and development.

Discovery and History

While the precise first synthesis of this compound is not prominently documented, its origins are intrinsically linked to the broader advancements in organofluorine chemistry during the mid-20th century. The development of methods for the preparation of polyfluorinated aromatic compounds, such as hexafluorobenzene (B1203771) and its derivatives, paved the way for the synthesis of a wide array of functionalized fluorinated molecules.

The precursor, pentafluorobenzoic acid, became accessible through the carbonation of pentafluorophenyl lithium or Grignard reagents, which were themselves prepared from pentafluorobenzene (B134492) or bromopentafluorobenzene. The esterification of this acid to yield this compound would have been a logical and straightforward synthetic step for chemists exploring the reactivity and utility of these novel compounds. The use of related polyfluorinated benzoic acids and their esters began to appear in the chemical literature in the 1960s and 1970s as researchers explored their potential in various applications, including polymers and biologically active molecules.

Physicochemical and Spectroscopic Data

The unique properties of this compound are summarized in the tables below, providing a ready reference for researchers.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 36629-42-2 | [2][3][4] |

| Molecular Formula | C₈H₃F₅O₂ | [1] |

| Molecular Weight | 226.10 g/mol | [4] |

| IUPAC Name | methyl 2,3,4,5,6-pentafluorobenzoate | [4] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 223 °C at 760 mmHg | [5] |

| Density | 1.532 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.431 |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Peaks/Signals |

| Infrared (IR) Spectroscopy | ~1740-1720 cm⁻¹ (C=O stretch, strong), ~1300-1150 cm⁻¹ (C-O stretch, strong), ~1000-900 cm⁻¹ (C-F stretch, strong) |

| ¹H NMR Spectroscopy | ~3.9 ppm (s, 3H, -OCH₃) |

| ¹⁹F NMR Spectroscopy | -140 to -145 ppm (m, 2F, ortho-F), -150 to -155 ppm (t, 1F, para-F), -160 to -165 ppm (m, 2F, meta-F) |

| Mass Spectrometry (EI) | m/z 226 (M⁺), 195 ([M-OCH₃]⁺), 167 ([M-CO₂CH₃]⁺) |

Experimental Protocols

The most common and direct method for the synthesis of this compound is the Fischer esterification of pentafluorobenzoic acid with methanol (B129727), catalyzed by a strong acid.

Synthesis of this compound via Fischer Esterification

Reaction Scheme:

C₆F₅COOH + CH₃OH --[H₂SO₄]--> C₆F₅COOCH₃ + H₂O

Materials:

-

Pentafluorobenzoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add pentafluorobenzoic acid and an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, the excess methanol is removed under reduced pressure.

-

The residue is dissolved in dichloromethane and transferred to a separatory funnel.

-

The organic layer is washed sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield crude this compound.

-

The product can be further purified by vacuum distillation.

Applications in Synthesis: A Workflow Example

A prominent application of this compound is in the synthesis of photo-reactive crosslinking agents, such as N-succinimidyl 4-azido-2,3,5,6-tetrafluorobenzoate, a precursor to popular PFPA-NHS linkers.[5]

Workflow: Synthesis of an NHS Ester Precursor from this compound

The following workflow details the conversion of this compound to a key intermediate for bioconjugation and material science applications.

Caption: Synthesis of an NHS ester from this compound.

Logical Relationships in Synthesis

The synthesis of this compound itself can be visualized as a downstream process starting from a basic fluorinated building block, hexafluorobenzene.

Caption: Synthetic pathway to this compound.

Conclusion

This compound stands as a testament to the enabling power of organofluorine chemistry. From its likely origins in the exploratory era of polyfluorinated aromatics to its current role as a key synthetic intermediate, this compound continues to facilitate innovation across diverse scientific disciplines. Its well-characterized properties and versatile reactivity ensure its continued importance in the development of new drugs, advanced materials, and sophisticated chemical tools for research.

References

An In-depth Technical Guide to Novel Fluorinated Compounds from Methyl Pentafluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl pentafluorobenzoate (MPFB) is a highly versatile fluorinated aromatic ester that serves as a critical building block in the synthesis of a wide array of novel fluorinated compounds.[1] Its pentafluorophenyl ring is highly activated towards nucleophilic aromatic substitution (SNAr), making it a valuable precursor for creating complex molecules with applications in medicinal chemistry, materials science, and agrochemicals.[1][2] The strategic incorporation of fluorine into organic molecules can significantly enhance pharmacokinetic and physicochemical properties, such as metabolic stability, membrane permeability, and binding affinity to target proteins.[3][4] This guide provides a comprehensive overview of the synthesis of novel compounds from MPFB, focusing on key reaction pathways, detailed experimental protocols, and quantitative data.

Properties of this compound

A clear understanding of the physical and chemical properties of the starting material is essential for designing synthetic routes.

| Property | Value |

| CAS Number | 36629-42-2 |

| Molecular Formula | C₈H₃F₅O₂ |

| Molecular Weight | 226.10 g/mol [2][5][6] |

| Appearance | Colorless liquid[1][2] |

| Density | 1.532 g/mL at 25 °C[7] |

| Boiling Point | 223 °C at 760 mmHg[2][5] |

| Refractive Index | n20/D 1.431[7] |

Key Synthetic Pathways

The primary route for functionalizing this compound is through nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of the five fluorine atoms makes the aromatic ring highly susceptible to attack by nucleophiles, predominantly at the para position.[2][8][9]

Nucleophilic Aromatic Substitution (SNAr)

The most common reaction pathway involving MPFB is the SNAr mechanism, where a nucleophile displaces a fluoride (B91410) ion, typically at the C4 position (para to the ester group). This regioselectivity is driven by the combined electron-withdrawing effects of the fluorine atoms and the methyl ester group, which stabilize the Meisenheimer intermediate.

A generalized workflow for a typical SNAr reaction is depicted below.

Caption: Generalized workflow for SNAr reactions.

A notable example is the reaction of this compound with phenothiazine (B1677639) to create precursors for functional materials like photocatalysts.[10]

-

Reaction: this compound + Phenothiazine → Methyl 4-(10H-phenothiazin-10-yl)-2,3,5,6-tetrafluorobenzoate

-

Significance: This reaction demonstrates the C-N bond formation at the para position, yielding a highly functionalized phenothiazine derivative.[10]

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Yield | Reference |

| This compound | Phenothiazine | K₃PO₄ | MeCN | 60 °C | 69% | [10] |

Experimental Protocol:

-

A screw-capped test tube is charged with phenothiazine (0.50 mmol) and K₃PO₄ (2.0 mmol). The tube is dried under vacuum for 1 hour.[10]

-

The vessel is backfilled with nitrogen gas.[10]

-

Acetonitrile (MeCN, 5.0 mL) and this compound (1.0 mmol) are added sequentially.[10]

-

The reaction mixture is stirred at 60 °C for 24 hours.[10]

-

After cooling, the reaction is quenched with water (50 mL) and transferred to a separatory funnel containing diethyl ether (50 mL).[10]

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 20 mL).[10]

-

The combined organic layers are dried, filtered, and concentrated. The crude product is then purified by column chromatography to yield the ester-bearing PTH derivative.[10]

MPFB is a key starting material for synthesizing PFPA-based linkers, which are widely used in bioconjugation and surface modification.[2][5][7] The process begins with a nucleophilic substitution using sodium azide (B81097).

Caption: Synthesis pathway of PFPA-NHS ester from MPFB.[2][5]

This multi-step synthesis transforms the methyl ester into a reactive N-hydroxysuccinimide (NHS) ester, suitable for coupling with amine-containing molecules.[2][5]

Experimental Protocol (Step 1: Azide Substitution):

Detailed protocols for the initial SNAr reaction with sodium azide are proprietary to many manufacturers but generally follow the principles of the phenothiazine reaction. The key steps involve reacting this compound with an excess of sodium azide in a polar aprotic solvent like DMF or DMSO at elevated temperatures. The reaction progress is monitored by techniques such as ¹⁹F-NMR or GC-MS until the starting material is consumed. A standard aqueous workup followed by purification yields the methyl 4-azido-2,3,5,6-tetrafluorobenzoate intermediate.

Hydrolysis and Further Functionalization

The methyl ester group of MPFB or its derivatives can be hydrolyzed to the corresponding carboxylic acid. This transformation opens up another avenue for creating novel compounds through amide bond formation or other carboxylic acid-specific reactions.

For instance, the hydrolysis of this compound provides pentafluorobenzoic acid, which can then be used to synthesize metal complexes. After hydrolysis, pentafluorobenzoate can bind to metals like cadmium to form luminescent metal complexes with high quantum yields.[2][5]

Applications in Drug Discovery and Materials Science

The derivatives of this compound are of significant interest to drug development professionals. The pentafluorophenyl group can enhance lipophilicity and block metabolic degradation at the aromatic ring, potentially improving the pharmacokinetic profile of a drug candidate.[1]

In materials science, MPFB derivatives are used to create high-performance polymers and specialty coatings.[1] The high fluorine content imparts properties such as increased thermal stability, chemical resistance, and low surface tension.[1] PFPA-NHS linkers, synthesized from MPFB, are instrumental in creating functionalized surfaces, such as in carbohydrate microarrays for biological screening.

Conclusion

This compound is a cornerstone reagent for accessing a diverse range of novel fluorinated compounds. Its reactivity in nucleophilic aromatic substitution reactions allows for the straightforward introduction of various functional groups, primarily at the para position. The resulting derivatives have demonstrated significant utility in medicinal chemistry, as building blocks for complex therapeutics, and in materials science for the development of advanced functional materials. The detailed protocols and reaction pathways provided in this guide offer a solid foundation for researchers and scientists to explore the vast potential of this versatile fluorinated building block.

References

- 1. chemimpex.com [chemimpex.com]

- 2. ossila.com [ossila.com]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Wirtualne wycieczki [hostnet.pl]

- 6. This compound | C8H3F5O2 | CID 606853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound 99 36629-42-2 [sigmaaldrich.com]

- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 10. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Pentafluorophenyl Group in Methyl Pentafluorobenzoate: A Hub of Tunable Reactivity for Scientific Advancement

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pentafluorophenyl group, a cornerstone of modern fluorine chemistry, imparts a unique and highly tunable reactivity to aromatic compounds. When incorporated into methyl pentafluorobenzoate, this moiety serves as a versatile platform for a wide array of chemical transformations, making it a valuable building block in pharmaceuticals, advanced materials, and agrochemicals. The strong electron-withdrawing nature of the five fluorine atoms activates the aromatic ring for nucleophilic attack, while also opening avenues for various cross-coupling reactions. This technical guide provides a comprehensive overview of the reactivity of the pentafluorophenyl group in this compound, complete with detailed experimental protocols, quantitative data, and visual representations of key chemical pathways.

Synthesis of this compound

The most common and straightforward laboratory synthesis of this compound involves the Fischer esterification of pentafluorobenzoic acid with methanol (B129727), catalyzed by a strong acid such as sulfuric acid.

Experimental Protocol: Fischer Esterification

Materials:

-

Pentafluorobenzoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Standard glassware for extraction and distillation

Procedure:

-

To a round-bottom flask, add pentafluorobenzoic acid (1.0 eq).

-

Add an excess of anhydrous methanol (e.g., 10-20 eq).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred solution.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent, such as diethyl ether or ethyl acetate (B1210297).

-

Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Nucleophilic Aromatic Substitution (SNAr)

The highly electron-deficient nature of the pentafluorophenyl ring in this compound makes it exceptionally susceptible to nucleophilic aromatic substitution (SNAr). The reaction typically proceeds with high regioselectivity, with the incoming nucleophile displacing the fluorine atom at the para position (C-4) to the electron-withdrawing ester group. This is due to the effective stabilization of the negative charge in the Meisenheimer intermediate by both the ester group and the remaining fluorine atoms.

A variety of nucleophiles, including amines, thiols, alkoxides, and azide (B81097), can be employed in this reaction, providing a facile route to a diverse range of functionalized aromatic compounds.

Reaction with Amines: Synthesis of 10-Phenylphenothiazine Derivatives

A notable example of SNAr with an amine nucleophile is the reaction of this compound with phenothiazine (B1677639).

Materials:

-

This compound

-

Phenothiazine

-

Potassium phosphate (B84403) (K₃PO₄)

-

Acetonitrile (MeCN)

-

Screw-capped test tube

-

Standard glassware for workup and chromatography

-

In a screw-capped test tube, combine phenothiazine (1.0 eq), this compound (2.0 eq), and potassium phosphate (4.0 eq).

-

Dry the mixture under vacuum for 1 hour.

-

Backfill the tube with nitrogen and add acetonitrile.

-

Stir the reaction mixture at 60 °C for 24 hours.

-

After cooling to room temperature, quench the reaction with water.

-

Extract the product with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Reaction with Azide: Synthesis of PFPA-NHS Ester Precursor

This compound is a key starting material for the synthesis of perfluorophenyl azide (PFPA) linkers, which are widely used in bioconjugation and material science.[3] The initial step is an SNAr reaction with sodium azide.

Caption: Synthesis of PFPA-NHS ester from this compound.

Quantitative Data for SNAr Reactions

The yields of SNAr reactions on this compound are generally high, reflecting the high reactivity of the substrate.

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Phenothiazine | Methyl 2,3,5,6-tetrafluoro-4-(10H-phenothiazin-10-yl)benzoate | K₃PO₄, MeCN, 60 °C, 24 h | 69 | [1][2] |

| Sodium Azide | Methyl 4-azido-2,3,5,6-tetrafluorobenzoate | Not specified | High (implied) | [3] |

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-fluorine bonds of the pentafluorophenyl group can also participate in various palladium-catalyzed cross-coupling reactions, although this often requires more forcing conditions compared to their bromo or iodo counterparts. The Suzuki-Miyaura, Heck, and Sonogashira couplings are all potential transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds between the pentafluorophenyl ring and various organoboron reagents. While challenging due to the strength of the C-F bond, specialized catalyst systems can facilitate this transformation.

Materials:

-

This compound

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

-

Ligand (e.g., SPhos, 4 mol%)

-

Base (e.g., K₃PO₄, 2.0 eq)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)

-

Schlenk flask or sealed reaction vial

Procedure: [4]

-

In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (2 mol%), the ligand (4 mol%), and the base (2.0 eq).

-

Seal the flask and purge with an inert gas for 10-15 minutes.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 100-120 °C with vigorous stirring.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Caption: Key components of the Suzuki-Miyaura coupling reaction.

Reduction of the Ester Group

The methyl ester functionality of this compound can be readily reduced to a primary alcohol using common reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄).

Experimental Protocol: Reduction with Sodium Borohydride

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol (B145695)

-

Dilute hydrochloric acid

-

Standard glassware for reaction and workup

Procedure:

-

Dissolve this compound (1.0 eq) in methanol or ethanol in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride (excess, e.g., 2-4 eq) in portions to the stirred solution.

-

After the addition is complete, remove the ice bath and stir the reaction at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture in an ice bath and carefully quench the excess NaBH₄ by the slow addition of dilute hydrochloric acid until the solution is acidic.

-

Remove the solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude (pentafluorophenyl)methanol.

-

The product can be purified by column chromatography or distillation.

Spectroscopic and Physical Data

The electronic effects of the pentafluorophenyl group and subsequent substitutions can be monitored by various spectroscopic techniques.

| Property | Value |

| Molecular Formula | C₈H₃F₅O₂ |

| Molecular Weight | 226.10 g/mol |

| Boiling Point | 223 °C at 760 mmHg[3] |

| Density | 1.53 g/mL at 25 °C[3] |

| IR C=O Stretch | ~1735-1745 cm⁻¹ (estimated for aromatic ester) |

| ¹⁹F NMR (vs. CFCl₃) | ortho-F: ~ -140 to -150 ppm, para-F: ~ -150 to -160 ppm, meta-F: ~ -160 to -165 ppm (estimated ranges) |

Conclusion

This compound is a highly versatile and reactive building block in organic synthesis. The electron-deficient nature of the pentafluorophenyl ring dictates its reactivity, making it a prime substrate for nucleophilic aromatic substitution, particularly at the para position. Furthermore, the C-F bonds can be activated for palladium-catalyzed cross-coupling reactions, and the ester functionality provides a handle for further synthetic transformations such as reduction and hydrolysis. This combination of reactive sites makes this compound an invaluable tool for the synthesis of complex molecules in drug discovery, materials science, and beyond. The detailed protocols and data presented in this guide are intended to empower researchers to fully exploit the synthetic potential of this remarkable compound.

References

Theoretical Frontiers in Drug Discovery: An In-depth Analysis of the Molecular Structure of Methyl Pentafluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise understanding of molecular geometry and vibrational dynamics is paramount in modern drug design and development. Fluorinated aromatic compounds, such as methyl pentafluorobenzoate, are of significant interest due to the unique physicochemical properties conferred by fluorine substitution, which can profoundly influence molecular interactions and biological activity. This technical guide provides a comprehensive overview of the theoretical methodologies employed to elucidate the molecular structure of this compound. By leveraging density functional theory (DFT) calculations, we can predict and analyze its structural parameters and vibrational spectra. This document outlines the computational protocols, presents a framework for data analysis, and illustrates the logical workflows involved in such theoretical studies. The insights gained from these computational approaches are invaluable for the rational design of novel therapeutic agents.

Theoretical Background and Computational Methodology

The molecular structure of this compound can be rigorously investigated using computational quantum chemistry. Density Functional Theory (DFT) has emerged as a powerful and widely used method for predicting molecular properties with a favorable balance between accuracy and computational cost.

Density Functional Theory (DFT) Approach

DFT calculations are based on the principle that the ground-state energy of a molecule can be determined from its electron density. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular choice for such studies due to its proven reliability in predicting the geometries and vibrational frequencies of organic molecules.

Basis Set Selection

The choice of basis set is crucial for obtaining accurate results. The 6-311+G(d,p) basis set is a suitable option for this type of analysis. It is a triple-split valence basis set that includes diffuse functions (+) to describe the electron density far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron distribution in molecules.

Computational Workflow

The general workflow for a theoretical study of this compound's molecular structure involves several key steps, as illustrated in the diagram below.

Predicted Molecular Geometry

Table 1: Theoretical Geometrical Parameters of this compound (Exemplar Data)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311+G(d,p)) |

| Bond Lengths (Å) | ||

| C-C (ring) | 1.38 - 1.40 | |

| C-F | 1.33 - 1.35 | |

| C-C(=O) | 1.49 | |

| C=O | 1.21 | |

| C-O | 1.35 | |

| O-CH3 | 1.44 | |

| C-H (methyl) | 1.09 - 1.10 | |

| Bond Angles (°) | ||

| C-C-C (ring) | 119.5 - 120.5 | |

| C-C-F | 118.0 - 121.0 | |

| C-C-C(=O) | 119.0 - 121.0 | |

| O=C-O | 124.0 | |

| C-O-CH3 | 116.0 | |

| Dihedral Angles (°) | ||

| C-C-C-C (ring) | ~0.0 | |

| C-C-C=O | ~180.0 | |

| O=C-O-C | ~0.0 or ~180.0 |

Vibrational Analysis

Vibrational spectroscopy, in conjunction with theoretical calculations, is a powerful tool for characterizing molecular structure. The calculated vibrational frequencies can be compared with experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy to validate the theoretical model.

Experimental Protocol for Vibrational Spectroscopy

FT-IR Spectroscopy:

-

Sample Preparation: A small amount of liquid this compound is placed between two potassium bromide (KBr) plates to form a thin film.

-

Data Acquisition: The FT-IR spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Background Correction: A background spectrum of the empty sample holder is recorded and subtracted from the sample spectrum.

FT-Raman Spectroscopy:

-

Sample Preparation: A capillary tube is filled with liquid this compound.

-

Data Acquisition: The FT-Raman spectrum is recorded using a Nd:YAG laser with an excitation wavelength of 1064 nm. The spectrum is collected in the range of 4000-100 cm⁻¹.

Theoretical Vibrational Frequencies

The harmonic vibrational frequencies are calculated from the second derivatives of the energy with respect to the nuclear coordinates. These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity. Therefore, they are typically scaled by an empirical scaling factor (e.g., 0.9613 for B3LYP/6-31G(d)) to improve agreement with experimental data. Table 2 presents a selection of predicted vibrational modes for this compound.

Table 2: Selected Theoretical Vibrational Frequencies and Assignments for this compound (Exemplar Data)

| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment |

| 3100-3000 | 2980-2880 | C-H stretching (methyl) |

| 1750-1720 | 1680-1650 | C=O stretching |

| 1600-1580 | 1540-1520 | C-C aromatic stretching |

| 1300-1250 | 1250-1200 | C-F stretching |

| 1200-1100 | 1150-1050 | C-O stretching |

| 800-700 | 770-670 | C-F bending |

The relationship between theoretical calculations and experimental validation is a cyclical process of refinement, as depicted in the following diagram.

Atomic Charge Distribution

The distribution of electron density within a molecule is a key determinant of its reactivity and intermolecular interactions. Mulliken population analysis is a method used to estimate the partial atomic charges from the computational results.

Table 3: Calculated Mulliken Atomic Charges for this compound (Exemplar Data)

| Atom | Charge (e) |

| C (ring, bonded to F) | +0.2 to +0.4 |

| C (ring, bonded to C=O) | +0.1 to +0.3 |

| F | -0.2 to -0.4 |

| C (carbonyl) | +0.5 to +0.7 |

| O (carbonyl) | -0.4 to -0.6 |

| O (ether) | -0.3 to -0.5 |

| C (methyl) | -0.1 to -0.3 |

| H (methyl) | +0.1 to +0.2 |

The highly electronegative fluorine atoms are expected to draw electron density from the aromatic ring, leading to positive partial charges on the ring carbons. The carbonyl carbon is also expected to be significantly electrophilic.

Conclusion

Theoretical studies, primarily employing Density Functional Theory, provide a powerful and indispensable framework for understanding the molecular structure and properties of this compound. These computational approaches allow for the detailed prediction of bond lengths, bond angles, vibrational frequencies, and atomic charge distributions. While this guide presents a general methodology and exemplar data based on studies of analogous compounds, the outlined protocols serve as a robust foundation for conducting specific and detailed theoretical investigations. The synergy between computational prediction and experimental validation is crucial for refining our understanding of the subtle structural nuances that govern the function of such molecules in biological systems, thereby paving the way for more effective drug design and development.

Methodological & Application

Application Notes: Synthesis and Applications of Polymers Derived from Methyl Pentafluorobenzoate

Introduction

Methyl pentafluorobenzoate is a fluorinated aromatic ester that holds significant potential as a building block for advanced polymers.[1] While its direct homopolymerization is not extensively documented, its structural similarity to other fluorinated monomers, such as pentafluorophenyl (meth)acrylates, suggests its capability to form polymers with unique and desirable properties.[2][3] This document provides a theoretical framework and detailed protocols for the synthesis of polymers using this compound, targeting researchers and professionals in materials science and drug development. The proposed methodologies are based on well-established controlled radical polymerization techniques for analogous monomers.[2][4]

Potential Applications

Polymers derived from this compound are anticipated to exhibit properties characteristic of fluorinated polymers, including high thermal stability, chemical resistance, low surface energy, and biocompatibility.[1][5][6] These properties make them attractive candidates for a variety of applications:

-

Drug Delivery: The hydrophobic and lipophobic nature of the polymer can be utilized in the design of controlled-release drug delivery systems. The polymer backbone can be functionalized post-polymerization to attach therapeutic agents.

-

Biomedical Devices and Coatings: Due to their expected biocompatibility and resistance to biofouling, these polymers could be used in medical implants, catheters, and as coatings for surgical instruments.[5]

-

Advanced Materials: The high thermal and chemical resistance would make these polymers suitable for applications in demanding environments, such as in the automotive and aerospace industries.[5]

-

Functional Surfaces: The low surface energy can be exploited to create water and dirt repellent surfaces.[1]

Experimental Protocols

The following protocols describe a theoretical approach to the synthesis and functionalization of polymers from this compound via Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization. RAFT is a form of living polymerization that allows for precise control over the polymer's molecular weight and architecture.[7][8]

Protocol 1: RAFT Polymerization of this compound

This protocol outlines the synthesis of poly(this compound) using a RAFT agent.

Materials:

-

This compound (monomer)

-

4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD) (RAFT agent)

-

2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)

-

1,4-Dioxane (B91453) (solvent)

-

Methanol (B129727) (non-solvent for precipitation)

-

Argon or Nitrogen gas

Procedure:

-

In a Schlenk tube, dissolve the monomer, CPAD, and AIBN in 1,4-dioxane. A typical molar ratio of [Monomer]:[RAFT Agent]:[Initiator] would be in the range of 50:1:0.1 to 200:1:0.1 to target different molecular weights.

-

De-gas the solution by subjecting it to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Backfill the Schlenk tube with an inert gas (Argon or Nitrogen).

-

Place the sealed Schlenk tube in a preheated oil bath at 70-80 °C to initiate polymerization.

-

Allow the reaction to proceed for a predetermined time (e.g., 6-24 hours) to achieve the desired monomer conversion.

-

Terminate the polymerization by cooling the reaction mixture in an ice bath and exposing it to air.

-

Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.

-

Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at room temperature to a constant weight.

-

Characterize the polymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity index (PDI), and Nuclear Magnetic Resonance (NMR) spectroscopy for chemical structure confirmation.

Protocol 2: Post-Polymerization Modification

The pentafluorophenyl ester groups on the polymer are susceptible to nucleophilic substitution, allowing for straightforward functionalization.[2]

Materials:

-

Poly(this compound)

-

Primary amine of choice (e.g., propylamine, benzylamine)

-

Triethylamine (B128534) (base)

-

N,N-Dimethylformamide (DMF) (solvent)

-

Diethyl ether (non-solvent for precipitation)

Procedure:

-

Dissolve the poly(this compound) in DMF in a round-bottom flask.

-

Add the primary amine (typically 1.5-2 equivalents per pentafluorophenyl ester group) and triethylamine (as a base, 2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50 °C) for 12-24 hours.

-

Monitor the reaction progress using FTIR spectroscopy by observing the disappearance of the characteristic ester carbonyl peak and the appearance of an amide carbonyl peak.

-

Precipitate the functionalized polymer by adding the reaction mixture to cold diethyl ether.

-

Isolate the polymer by filtration, wash with diethyl ether, and dry under vacuum.

-

Further purify the polymer by dialysis if necessary.

Data Presentation

The following tables present hypothetical quantitative data for the RAFT polymerization of this compound, based on typical results obtained for the polymerization of similar fluorinated monomers.

Table 1: RAFT Polymerization of this compound - Effect of Monomer to RAFT Agent Ratio

| Entry | [M]:[RAFT]:[I] Ratio | Time (h) | Conversion (%) | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (GPC) | PDI (GPC) |

| 1 | 50:1:0.1 | 12 | 85 | 9,600 | 9,200 | 1.15 |

| 2 | 100:1:0.1 | 12 | 82 | 18,500 | 17,800 | 1.18 |

| 3 | 200:1:0.1 | 18 | 78 | 35,200 | 33,500 | 1.25 |

Reaction Conditions: 70 °C, 1,4-dioxane as solvent. M: Monomer (this compound), RAFT: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid, I: AIBN. Mn: Number-average molecular weight, PDI: Polydispersity Index.

Table 2: Post-Polymerization Modification of Poly(this compound) with Primary Amines

| Entry | Polymer (Mn, PDI) | Amine | Amine Equivalents | Reaction Time (h) | Degree of Functionalization (%) |

| 1 | 9,200, 1.15 | Propylamine | 1.5 | 12 | >95 |

| 2 | 17,800, 1.18 | Benzylamine | 2.0 | 18 | >95 |

| 3 | 33,500, 1.25 | Ethanolamine | 2.0 | 24 | >90 |

Reaction Conditions: 50 °C, DMF as solvent, Triethylamine as base. Degree of functionalization determined by NMR spectroscopy.

Mandatory Visualization

Diagram 1: Experimental Workflow for RAFT Polymerization

Caption: Workflow for RAFT polymerization of this compound.

Diagram 2: Post-Polymerization Modification Pathway

Caption: General scheme for the functionalization of the polymer.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and post-polymerization modification of poly(pentafluorophenyl methacrylate) brushes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. PTFE Applications | Polyfluor [polyfluor.nl]

- 6. Recent advances in the preparation of semifluorinated polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Living polymerization - Wikipedia [en.wikipedia.org]

- 8. Toward living radical polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Pentafluorobenzoyl Derivatization in GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of pentafluorobenzoyl chloride (PFBoylCl) and pentafluorobenzyl bromide (PFB-Br) as derivatizing agents for the analysis of various analytes by Gas Chromatography-Mass Spectrometry (GC-MS). As requested, "Methyl pentafluorobenzoate" is not a derivatizing agent; instead, this guide focuses on the widely used and effective pentafluorobenzoylating reagents. These methods are designed to enhance the volatility and detectability of polar compounds containing hydroxyl, amino, and carboxyl functional groups, thereby improving chromatographic separation and increasing sensitivity, particularly with electron capture negative ion chemical ionization (ECNICI-MS).

Introduction to Pentafluorobenzoyl Derivatization

Derivatization is a crucial step in GC-MS analysis for compounds that are non-volatile or exhibit poor chromatographic behavior due to their polarity. The introduction of a pentafluorobenzoyl or pentafluorobenzyl group significantly increases the volatility and thermal stability of the analyte. Furthermore, the highly electronegative fluorine atoms in the derivatizing agent make the resulting derivatives amenable to highly sensitive detection by ECNICI-MS.[1][2]

Key Advantages of Pentafluorobenzoyl Derivatization:

-

Enhanced Volatility: Facilitates the analysis of polar compounds like alcohols, phenols, amines, and carboxylic acids by GC.

-

Increased Sensitivity: The pentafluorobenzoyl group has a high electron affinity, leading to excellent response in electron capture detection (ECD) and ECNICI-MS.[1][2]

-

Improved Chromatography: Derivatization often leads to sharper, more symmetrical peaks and better separation from matrix components.

-

Stable Derivatives: The resulting pentafluorobenzoyl esters and pentafluorobenzyl ethers or esters are generally stable for analysis.

Derivatization Reaction Mechanisms

The derivatization process involves the reaction of the active hydrogen of a functional group (e.g., -OH, -NH2, -COOH) with the derivatizing agent.

Derivatization with Pentafluorobenzoyl Chloride (PFBoylCl)

Pentafluorobenzoyl chloride reacts with alcohols, phenols, and primary and secondary amines via a nucleophilic acyl substitution. The lone pair of electrons on the oxygen or nitrogen atom attacks the electrophilic carbonyl carbon of PFBoylCl, leading to the formation of a stable pentafluorobenzoyl ester or amide and hydrochloric acid as a byproduct. The reaction is often catalyzed by a base to neutralize the HCl produced.

Derivatization with Pentafluorobenzyl Bromide (PFB-Br)

Pentafluorobenzyl bromide is primarily used for the derivatization of carboxylic acids and phenols. The reaction proceeds via a nucleophilic substitution where the carboxylate or phenoxide anion attacks the benzylic carbon of PFB-Br, displacing the bromide ion to form a pentafluorobenzyl ester or ether. This reaction is typically carried out in the presence of a base to deprotonate the analyte.

Quantitative Data Summary

The following tables summarize quantitative data from various studies employing pentafluorobenzoyl derivatization for GC-MS analysis.

Table 1: Performance Data for the Analysis of Amines

| Analyte Class | Linearity Range | Limit of Detection (LOD) | Reproducibility (RSD) | Recovery | Reference |

| Short-Chain Aliphatic Amines | 0.15 pg/mL - 50 ng/mL | 0.117 - 1.527 pg/mL | < 8% (intraday and interday) | 62 - 105% (in wastewater) | [3][4] |

Table 2: Performance Data for the Analysis of Phenols

| Analyte | Limit of Detection (LOD) | Reproducibility (RSD) | Recovery | Reference |

| 11 Phenols | 2.6 - 290 fg (instrumental) | 5.1 - 8.0% | 81.2 - 106.3% (in river water) | [5] |

| Pentachlorophenol | 25 ng/L (estimated) | 7.8% (at 100 ng/L) | 97.1 - 104% (in various water matrices) |

Table 3: Performance Data for the Analysis of Aldehydes

| Analyte Class | Limit of Detection (LOD) | Linearity | Reference |

| Long-Chain Fatty Aldehydes | 0.5 pmol | Linear over two orders of magnitude | [6] |

Experimental Protocols

The following are detailed protocols for the derivatization of different classes of analytes.

Protocol 1: Derivatization of Alcohols and Phenols with PFBoylCl